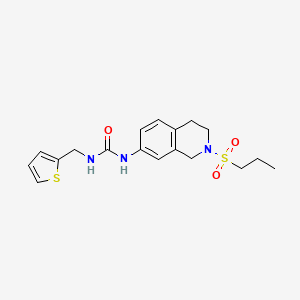
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound known for its versatile applications in various scientific fields. Its unique structure combining a tetrahydroisoquinoline moiety with a thiophen-2-ylmethyl urea unit positions it as a significant subject in pharmaceutical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. A common approach starts with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the propylsulfonyl group. The final step involves the formation of the urea derivative through reaction with thiophen-2-ylmethyl isocyanate. Conditions often require precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound might be synthesized using flow chemistry techniques to maximize efficiency and scalability. Large-scale reactions would employ robust catalysts and continuous processing to maintain consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The propylsulfonyl group can undergo oxidation, potentially leading to sulfone derivatives.
Reduction: Reduction reactions may target the tetrahydroisoquinoline ring or the sulfonyl group, depending on the conditions and reagents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophenyl and tetrahydroisoquinoline sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl halides, or various nucleophiles under catalytic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Simplified tetrahydroisoquinoline or desulfonylated products.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in complex organic synthesis. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in developing new materials and catalysts.
Biology
Biologically, derivatives of this compound show promise in modulating enzyme activities and as potential ligands in biochemical assays.
Medicine
In medicine, this compound's structural motif is explored for drug development, particularly in creating molecules with enhanced pharmacokinetic properties.
Industry
Industrially, it serves as a precursor for various specialty chemicals and advanced materials, showcasing its utility in manufacturing high-value products.
作用机制
The biological effects of 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea are mediated through its interactions with specific molecular targets. It may inhibit or activate enzymes by binding to active sites or modulating receptor activities. Pathways involved could include signal transduction mechanisms or metabolic processes influenced by its presence.
相似化合物的比较
Similar Compounds
1-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
1-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
Compared to its similar compounds, 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea features a propylsulfonyl group, which can significantly influence its reactivity and biological activity. This substitution can alter the compound's steric and electronic properties, leading to unique interactions and applications that its counterparts may not possess.
Conclusion
This compound stands out for its diverse synthetic routes, chemical reactivity, and extensive scientific applications. Its unique structure offers numerous opportunities for innovation in various fields, from chemistry and biology to medicine and industry.
属性
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQICBIAWVKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
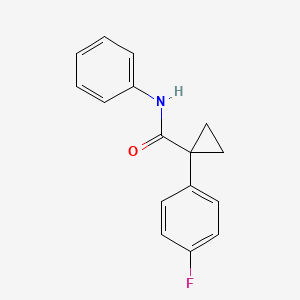

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2664514.png)
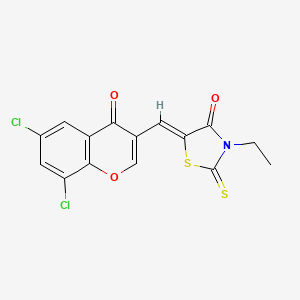
![3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2664518.png)
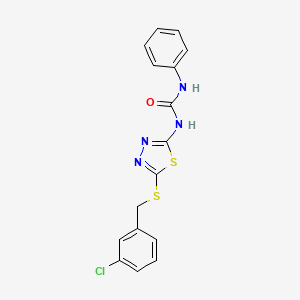
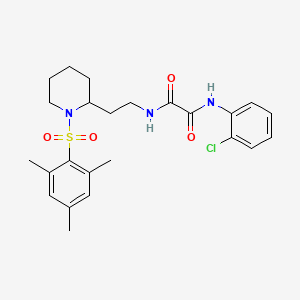
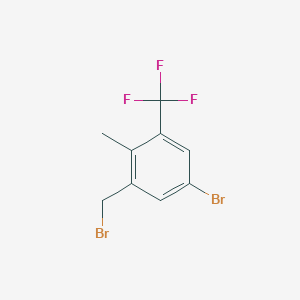
![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
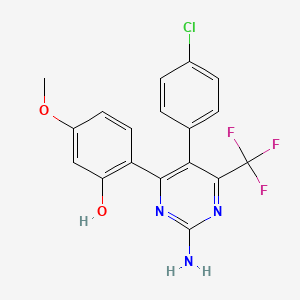
![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)
